Pantoprazole

Description

Introduction to Pantoprazole: Chemical Identity and Pharmacological Class

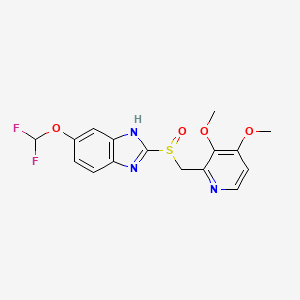

This compound belongs to the benzimidazole subclass of PPIs, which selectively inhibit the H+/K+-ATPase enzyme in gastric parietal cells. Its pharmacological role centers on reducing gastric acid secretion, making it effective for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. Structurally, it is distinguished by a difluoromethoxy group and a sulfinyl-linked pyridine moiety, which contribute to its unique acid-labile properties and target specificity.

Structural Characterization of this compound

Molecular Formula and IUPAC Nomenclature

| Property | Detail |

|---|---|

| Molecular Formula | $$ \text{C}{16}\text{H}{15}\text{F}2\text{N}3\text{O}_4\text{S} $$ |

| Molecular Weight | 383.37 g/mol |

| IUPAC Name | 5-(Difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole |

The structure comprises a benzimidazole core with a sulfinyl bridge connecting to a 3,4-dimethoxypyridine substituent. The difluoromethoxy group at position 5 of the benzimidazole ring enhances metabolic stability and target affinity.

Crystallographic and Spectroscopic Properties

Crystallographic Data

This compound sodium sesquihydrate crystallizes in the space group Pbca (No. 61) with unit cell parameters:

The sodium ions exhibit dual coordination geometries:

- Trigonal bipyramidal : NaO₃N₂ coordination sphere

- Octahedral : NaO₄N₂ coordination sphere

Hydrogen bonding involves water molecules interacting with pyridine nitrogen and sulfoxide oxygen atoms.

Spectroscopic Features

Comparative Analysis of Proton Pump Inhibitor Structures

| PPI | Molecular Formula | Key Structural Features | Functional Groups |

|---|---|---|---|

| This compound | $$ \text{C}{16}\text{H}{15}\text{F}2\text{N}3\text{O}_4\text{S} $$ | Difluoromethoxy (C5), 3,4-dimethoxypyridine (C2) | Sulfinyl bridge, benzimidazole core |

| Omeprazole | $$ \text{C}{17}\text{H}{19}\text{N}3\text{O}3\text{S} $$ | Methoxy (C5), 4-methoxy-3,5-dimethylpyridine (C2) | Methylsulfinyl, benzimidazole |

| Lansoprazole | $$ \text{C}{16}\text{H}{14}\text{F}3\text{N}3\text{O}_2\text{S} $$ | Trifluoroethoxy (C4), 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (C2) | Sulfinyl bridge, benzimidazole |

Key Differentiators :

Properties

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPSEEYGBUAQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023416 | |

| Record name | Pantoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pantoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

586.9±60.0 °C at 760 mmHg | |

| Record name | Pantoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Freely soluble in water., In water, 48 mg/L at 25 °C /Estimated/ | |

| Record name | Pantoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PANTOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.25X10-12 mm Hg at 25 °C /Estimated/ | |

| Record name | PANTOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white solid | |

CAS No. |

102625-70-7 | |

| Record name | Pantoprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102625-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantoprazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102625707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pantoprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pantoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANTOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8TST4O562 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PANTOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pantoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149-150, 139-140 °C, decomposes, Mol wt: 405.36. White to off-white solid; mp: >130 °C (dec); UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/ | |

| Record name | Pantoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PANTOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Core Synthesis via Condensation and Oxidation

This compound sodium sesquihydrate is synthesized through a four-step process, beginning with the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole (Compound 1) and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (Compound 2) to form a thioether intermediate (Compound 3). The reaction occurs in a polar aprotic solvent such as dichloromethane, with sodium hydroxide facilitating deprotonation. The thioether is subsequently oxidized to the sulfoxide derivative (this compound free acid) using sodium hypochlorite, which offers cost-effectiveness and high yield. Alternative oxidizing agents, including hydrogen peroxide with metal oxide catalysts or N-bromosuccinamide, have been explored but are less commonly employed due to scalability challenges.

The final steps involve converting the free acid to this compound sodium sesquihydrate by treatment with sodium hydroxide, followed by crystallization in a water-organic solvent mixture. The European Medicines Agency (EMA) outlines this process as the standard industrial method, emphasizing reproducibility and compliance with pharmacopeial standards.

Byproduct Formation and Mitigation

A critical challenge in this compound synthesis is the formation of Related Compound E (RC E) , a dimeric byproduct arising from radical coupling at the C-6 position of the benzimidazole ring. Studies demonstrate that RC E formation is pH-dependent, peaking between pH 5–8 due to the stabilization of a radical cation intermediate. The difluoromethoxy group enhances radical stability through captodative effects, promoting dimerization (Scheme 1).

Table 1: pH Dependency of RC E Formation

| pH | RC E Concentration (ppm) |

|---|---|

| 5 | 1,200 |

| 7 | 950 |

| 9 | <50 |

To minimize RC E, industrial processes maintain reaction pH above 9 during the oxidation and isolation stages. Additionally, conducting reactions under nitrogen atmosphere has negligible impact on byproduct levels, ruling out oxygen as a primary contributor.

Formulation Strategies for Enteric-Coated Tablets

Granulation and Compression

Chinese patent CN111053750A details a wet granulation method using 95% ethanol as a wetting agent. Excipients include microcrystalline cellulose (filler), crospovidone (disintegrant), and magnesium stearate (lubricant). The adhesive (e.g., hydroxypropyl methylcellulose) is dissolved in purified water and sprayed onto the powder blend, followed by sieving through an 18-mesh screen. This approach mitigates issues with particle flowability and tablet weight variability observed in dry-mixing methods.

Table 2: Typical Formulation Composition

| Component | Percentage (w/w) |

|---|---|

| This compound sodium | 22.0–30.0% |

| Microcrystalline cellulose | 20.0–31.0% |

| Crospovidone | 14.5–21.5% |

| Sodium bicarbonate | 4.0–6.0% |

| Magnesium stearate | 1.0–3.0% |

Isolation and Enteric Coating

An isolation layer of gastric-soluble film (e.g., hydroxypropyl cellulose) is applied to prevent acid degradation in the stomach. The enteric layer, typically composed of methacrylic acid copolymers, is sprayed as an 80% ethanol solution to achieve pH-dependent release in the duodenum. Process parameters such as pan speed (9 rpm), spray rate (70 mL/gun/min), and atomizing air pressure (6 kg/cm²) are critical for uniform coating.

Process Optimization and Industrial Scaling

Oxidation Reaction Optimization

The oxidation of thioether to sulfoxide is sensitive to reagent stoichiometry and temperature. Excess sodium hypochlorite (>1.1 equivalents) ensures complete conversion but risks overoxidation to sulfone (Related Compound A). Monitoring via thin-layer chromatography (TLC) with mobile phase CH₂Cl₂/MeOH/NH₄OH (80:20:1) confirms reaction completion.

Tablet Compression Parameters

Studies by Ravichandhran et al. identify optimal compression settings: blending time (23 min), blending speed (6 rpm), and compression speed (30 rpm). Deviations increase tablet friability (>1%) or hardness (<50 N), compromising enteric coating integrity.

Table 3: Optimized Compression Conditions

| Parameter | Optimal Value |

|---|---|

| Blending time | 23 min |

| Blending speed | 6 rpm |

| Compression speed | 30 rpm |

| Pan speed | 9 rpm |

Analytical and Stability Considerations

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with UV detection (290 nm) quantifies this compound and its related compounds. The column (C18, 250 × 4.6 mm) and mobile phase (acetonitrile-phosphate buffer, pH 7.4) resolve RC E within 15 minutes.

Stability Under Accelerated Conditions

This compound sodium sesquihydrate exhibits hygroscopicity, requiring storage at 25°C/60% RH. Degradation studies show <2% impurity formation over 24 months when packaged in aluminum foil blisters.

Chemical Reactions Analysis

Types of Reactions: Pantoprazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the sulfoxide intermediate to the final product is a critical step in its synthesis .

Common Reagents and Conditions:

Oxidation: m-Chloroperoxybenzoic acid in dichloromethane.

Reduction: Common reducing agents like sodium borohydride can be used for specific transformations.

Substitution: Halogenated compounds and nucleophiles are often employed in substitution reactions.

Major Products: The primary product of these reactions is this compound itself, with potential by-products including sulfone derivatives and N-oxide impurities .

Scientific Research Applications

Approved Indications

Pantoprazole is primarily indicated for:

- Erosive Esophagitis : Treatment associated with gastroesophageal reflux disease (GERD).

- Pathological Hypersecretory Conditions : Such as Zollinger-Ellison syndrome.

- Healing Maintenance : For erosive esophagitis to prevent recurrence.

The Food and Drug Administration (FDA) has approved this compound for these conditions, confirming its efficacy and safety in both adult and pediatric populations .

Off-Label Uses

This compound is also utilized in various off-label capacities, including:

- Helicobacter pylori Eradication : Used in combination therapies to eliminate this bacteria linked to peptic ulcers.

- Stress Ulcer Prophylaxis : Administered to critically ill patients to prevent gastric mucosal injury.

- Prevention of Peptic Ulcer Re-Bleeding : Particularly in patients with a history of ulcer complications .

Case Studies on Adverse Reactions

Recent case studies have documented rare adverse reactions associated with this compound:

- Anaphylaxis Cases : Two patients experienced severe allergic reactions following this compound administration—one after intravenous infusion and another after oral intake. Both cases required immediate medical intervention, highlighting the importance of monitoring for hypersensitivity reactions .

- Hepatotoxicity : A case study reported acute liver injury in a patient taking this compound for gastritis. Symptoms included nausea, abdominal pain, and jaundice, which resolved after discontinuation of the drug .

Experimental Research

Recent studies have explored this compound's potential beyond its conventional uses:

- Enhancement of Chemotherapy Efficacy : Research indicated that this compound could improve the distribution and cytotoxicity of doxorubicin, a chemotherapeutic agent. In vitro and in vivo studies demonstrated that pretreatment with this compound increased the uptake of doxorubicin in cancer cells and improved its penetration into solid tumors, thereby enhancing therapeutic outcomes .

Comparative Applications Table

| Application Type | Description | Evidence Level |

|---|---|---|

| Approved Indications | Treatment for erosive esophagitis and Zollinger-Ellison syndrome | High |

| Off-Label Uses | Eradication of Helicobacter pylori, stress ulcer prophylaxis | Moderate |

| Adverse Reactions | Documented cases of anaphylaxis and hepatotoxicity | Low |

| Chemotherapy Enhancement | Increased efficacy of doxorubicin in cancer treatment | Moderate |

Mechanism of Action

Pantoprazole belongs to the class of proton pump inhibitors, which includes other compounds like omeprazole, esomeprazole, lansoprazole, dexlansoprazole, and rabeprazole . Compared to these compounds, this compound has a similar mechanism of action but may differ in terms of pharmacokinetics, bioavailability, and specific clinical applications . For instance, this compound has a bioavailability of approximately 77%, which is comparable to other proton pump inhibitors .

Comparison with Similar Compounds

Table 1: Pharmacokinetic Comparison of PPIs

| Compound | Bioavailability | Half-life (hours) | Primary Metabolic Pathway | CYP2C19 Dependency |

|---|---|---|---|---|

| This compound | 77% | 1.0 | CYP2C19, CYP3A4 | Low |

| Omeprazole | 30–40% | 0.5–1.0 | CYP2C19 | High |

| Esomeprazole | 64–90% | 1.3 | CYP2C19, CYP3A4 | Moderate |

| Lansoprazole | 80–85% | 1.5 | CYP2C19, CYP3A4 | High |

| Rabeprazole | 52% | 1.0–2.0 | Non-enzymatic degradation | Low |

This compound’s lower CYP2C19 dependency reduces variability in drug response across CYP2C19 metabolizer phenotypes (e.g., poor vs. extensive metabolizers), making it more predictable in patients on concomitant CYP2C19 substrates (e.g., clopidogrel) .

Clinical Efficacy

GERD and Ulcer Healing

- Vs. H₂RAs : this compound 40 mg/day outperformed ranitidine (150 mg twice daily) in symptom-free days (83% vs. 58%, P<0.001) and ulcer healing rates .

- Vs. Omeprazole : this compound demonstrated equivalent gastric ulcer healing rates to omeprazole 20 mg/day but superior healing in gastric ulcer patients at 4 weeks (P<0.05) .

- Vs. Esomeprazole : In GERD, this compound 40 mg/day showed lower symptom relapse (51% vs. 61%, P<0.05) and better nighttime symptom control than esomeprazole 40 mg/day .

Table 2: Clinical Outcomes in GERD

Metabolic and Structural Uniqueness

- Metabolites : 4-Demethyl this compound, a primary metabolite, is used as a reference standard in pharmacokinetic studies and has distinct metabolic pathways compared to omeprazole sulfone or lansoprazole sulfone .

- Structural Features : Unlike omeprazole, this compound contains a difluoromethoxy group, enhancing stability in acidic environments .

Table 3: Structural and Metabolic Comparison

| Compound | Unique Structural Feature | Key Metabolic Pathway | Clinical Implication |

|---|---|---|---|

| This compound | Difluoromethoxy group | CYP2C19, CYP3A4 | Lower drug interaction risk |

| Omeprazole | Methoxy group | CYP2C19 | Higher CYP2C19 dependency |

| Rabeprazole | Thiazole ring | Non-enzymatic degradation | Rapid onset of action |

Sources:

Biological Activity

Pantoprazole is a widely used proton pump inhibitor (PPI) that primarily functions to reduce gastric acid secretion. Beyond its gastrointestinal applications, emerging research highlights its diverse biological activities, including potential antitumor effects, impacts on bone healing, and modulation of autophagy and protein degradation processes. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound inhibits the H+/K+ ATPase enzyme in gastric parietal cells, effectively blocking the final step of acid production in the stomach. This mechanism is crucial for its role in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. However, its influence extends beyond acid suppression.

Antitumor Activity

Recent studies have identified this compound's role as an antitumor agent. Notably:

- TOPK Inhibition : this compound has been shown to inhibit T-Lymphokine-activated killer cell-originated protein kinase (TOPK), which is linked to cancer cell proliferation. In vitro studies demonstrated that this compound reduced anchorage-independent growth in colorectal cancer cells (HCT116, SW480) by inhibiting TOPK activity, leading to decreased phosphorylation of histone H3 .

- Colorectal Cancer Studies : A study indicated that treatment with this compound significantly inhibited colony formation in various colorectal cancer cell lines in a dose-dependent manner, suggesting its potential as a therapeutic agent against colorectal cancer .

Effects on Bone Healing

Contrary to its benefits in acid-related disorders, this compound has been associated with impaired bone healing:

- Fracture Healing Studies : Research involving aged mice revealed that this compound treatment negatively affected fracture healing by altering the expression of angiogenic and osteogenic growth factors. Specifically, it increased the RANKL/OPG ratio, promoting osteoclastogenesis while decreasing osteoprotegerin levels .

| Parameter | Control Group | This compound Group |

|---|---|---|

| RANKL Expression | Baseline | Increased |

| OPG Expression | Baseline | Decreased |

| BMP-4/VEGF Ratio | Baseline | Significantly Lowered |

| Cleaved Caspase-3 Levels | Baseline | Increased |

Autophagy and Protein Degradation

This compound also influences cellular processes such as autophagy:

- Autophagic Flux : Studies have shown that this compound increases autophagosome formation and affects autophagic flux depending on pH conditions. It enhances SQSTM1 protein levels through NFE2L2 activation, which is independent of its effects on proteasome function . This suggests a complex interplay between this compound and cellular degradation pathways.

Clinical Efficacy in GERD

Clinical trials have demonstrated the efficacy of this compound in treating GERD:

- Meta-analysis Findings : A meta-analysis of PAN-STAR clinical studies indicated that 45% of patients achieved complete relief from GERD symptoms after 4 weeks, increasing to 70% after 8 weeks. The treatment was well-tolerated with minimal adverse effects reported .

Case Studies

- Case Study on Erosive Esophagitis : A patient with erosive esophagitis treated with this compound showed significant symptom improvement over an 8-week period, highlighting its effectiveness in managing severe GERD symptoms.

- Impact on Quality of Life : Patients reported enhanced quality of life scores throughout the treatment duration, indicating that this compound not only alleviates symptoms but also improves overall well-being .

Q & A

Q. How should researchers design a robust pharmacokinetic study for pantoprazole?

A well-designed pharmacokinetic study requires adherence to the PICOT framework (Population, Intervention, Comparison, Outcome, Time). For this compound, specify the population (e.g., healthy volunteers vs. CYP2C19 poor metabolizers), intervention (dose, route), comparison (placebo or alternative PPIs), and outcomes (e.g., plasma concentration, metabolic ratios). Use non-compartmental analysis (NCA) for pharmacokinetic parameters like AUC and Cmax, validated via assays with sensitivity ≤0.025 μg/ml and inter-day CV <20% . Ensure blinding and randomization to minimize bias, and align with ethical standards for human trials .

Q. What methodological considerations are critical for this compound breath tests assessing CYP2C19 activity?

Breath tests using isotopically labeled this compound (e.g., [¹³C]-pantoprazole) require standardization of:

- Timing : Single time-point breath collection at 30 minutes (DOB30) correlates strongly with AUC (r²=0.99) .

- Substrate selection : Racemic (±)-[¹³C]-pantoprazole is preferred over enantiopure (+)-[¹³C]-pantoprazole due to comparable diagnostic accuracy (r²=0.45–0.57 for plasma AUC correlations) and easier synthesis .

- Analytical validation : Use isotope-ratio mass spectrometry with calibration curves in blank plasma .

Q. How can researchers address variability in this compound metabolism across populations?

Adopt stratified sampling based on CYP2C19 genotypes (extensive, intermediate, poor metabolizers). For example, subgroup analyses in clinical trials should predefine stratification criteria and adjust for covariates like age and hepatic function . Use multivariate regression to isolate genotype-phenotype associations, reporting p-values with significance thresholds (e.g., P<0.05) .

Advanced Research Questions

Q. How do stereoselective metabolic pathways influence this compound study outcomes?

this compound exhibits enantiomer-specific metabolism : (+)-pantoprazole undergoes CYP2C19-dependent O-demethylation, while (−)-pantoprazole favors sulfoxidation and 6-hydroxylation. This impacts study design:

- Enantiomer separation : Use chiral chromatography to quantify individual enantiomers in plasma .

- Data interpretation : Higher metabolic clearance of (+)-pantoprazole in CYP2C19 extensive metabolizers may exaggerate inter-individual variability. Report enantiomeric ratios and adjust for metabolic pathways in pharmacokinetic models .

Q. What strategies resolve contradictions in this compound efficacy data across clinical trials?

Contradictions often arise from heterogeneous study populations or outcome definitions . Solutions include:

- Meta-analysis : Pool data using PRISMA guidelines, adjusting for covariates like CYP2C19 genotype and comorbidities.

- Sensitivity analysis : Test robustness by excluding outliers or re-analyzing subgroups (e.g., this compound responders vs. non-responders) .

- Methodological transparency : Disclose assay limitations (e.g., LOQ thresholds) and statistical power calculations .

Q. How can researchers optimize this compound clinical trial protocols to minimize validity threats?

Adhere to CONSORT guidelines and mitigate threats via:

- Internal validity : Use double-blinding and placebo controls to reduce performance bias.

- External validity : Include diverse populations (e.g., varying CYP2C19 phenotypes) and report exclusion criteria explicitly .

- Statistical rigor : Pre-specify primary endpoints (e.g., ulcer healing rate) and avoid post-hoc analyses unless hypothesis-driven .

Methodological Frameworks

- PICOT : Structure research questions to define population, intervention, and outcomes (e.g., "In CYP2C19 poor metabolizers (P), does this compound (I) compared to omeprazole (C) reduce acid secretion (O) over 8 weeks (T)?") .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For this compound, novelty could focus on understudied populations (e.g., pediatric use) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.